2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H20FN3O2S and its molecular weight is 433.5. The purity is usually 95%.
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Scientific Research Applications
Imaging and Diagnostic Applications
Compounds with structural similarities to the mentioned chemical have been explored for their potential in imaging applications. For instance, the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether , aimed for clinical PET studies, highlights the use of fluorine labeling for imaging histamine H3 receptors. This method involves O-alkylation with 4-[18F]fluorobenzyl bromide, showcasing the potential of related compounds in diagnostic imaging and receptor studies (Iwata et al., 2000).
Pharmacological Potential
Research on derivatives of imidazole and pyrazole compounds has indicated significant pharmacological potential. For instance, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have been synthesized and evaluated for anticonvulsant activity. This study underscores the therapeutic relevance of imidazole-containing compounds in addressing seizures (Aktürk et al., 2002).
Antiviral Research
Compounds with the imidazole moiety have also been investigated for their antiviral properties. A notable study involves quantum chemical insight into a novel anti COVID-19 molecule , emphasizing the role of similar compounds in antiviral research. The study includes molecular docking against SARS-CoV-2 protein, highlighting the potential of these compounds in the fight against COVID-19 (Mary et al., 2020).
Antimicrobial Activity
The exploration of sulfide and sulfone derivatives for antimicrobial activity indicates the broader utility of related compounds in combating microbial infections. This research exemplifies the synthesis and evaluation process for new compounds targeting Gram-negative and Gram-positive bacteria, as well as fungi (Badiger et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target key functional proteins in bacterial cell division . These proteins, such as FtsZ, are considered potential targets for the development of novel antibacterial agents .
Mode of Action
This interaction could potentially inhibit the normal function of these proteins, thereby preventing bacterial cell division .
Biochemical Pathways
It is likely that the compound interferes with the normal function of proteins involved in bacterial cell division, thereby disrupting these pathways .
Result of Action
The result of the compound’s action is likely to be the inhibition of bacterial cell division, leading to the death of the bacteria . This could potentially make the compound a potent antibacterial agent.
properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c1-30-20-13-11-19(12-14-20)26-21(29)15-31-24-22(16-5-3-2-4-6-16)27-23(28-24)17-7-9-18(25)10-8-17/h2-14H,15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGWACPFTJUWQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.